![molecular formula C17H19NO4 B1260272 (S)-furalaxyl](/img/structure/B1260272.png)
(S)-furalaxyl
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Overview
Description
(S)-furalaxyl is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate that has S configuration. It is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate and a L-alanine derivative. It is an enantiomer of a (R)-furalaxyl.
Scientific Research Applications
Enantioselectivity in Bioaccumulation and Toxicity
- Studies have shown that (S)-furalaxyl, as a chiral pesticide, exhibits significant enantiomerization and enantioselective bioaccumulation in Tenebrio molitor larvae. This research underscores the importance of considering enantioselectivity in the environmental behavior of pesticides (Yin et al., 2017).
- (S)-furalaxyl demonstrates distinct acute toxicity effects and bioaccumulation patterns in different organisms, such as Scenedesmus obliquus and Eisenia foetida, highlighting the enantioselective toxic effects of this compound (Cheng et al., 2018); (Qin et al., 2014).
Degradation and Environmental Impact
- The enantioselective degradation of (S)-furalaxyl by microorganisms such as Brevibacillus brevis has been documented, providing insights into the environmental fate and impact of this fungicide (Sulimma et al., 2013).
- The environmental behavior of (S)-furalaxyl in agricultural soils, including aspects like leaching and degradation, has been studied, revealing its enantioselective interaction with the environment (Qin et al., 2014).
Mode of Action in Plant Protection
- The systemic fungicide (S)-furalaxyl has been used in controlling diseases caused by phycomycetes, with its primary effect involving the impaired biosynthesis of RNA, which affects nuclear division in pathogens (Fisher & Hayes, 1982).
- (S)-furalaxyl's potential in controlling Phytophthora fruit rot in apple and pear orchards through soil treatment has been explored, showing its effectiveness in suppressing the pathogen (Harris, 1979).
Epigenetic and Molecular Impact
- The toxiciepigenetics of (S)-furalaxyl, specifically its impact on DNA methylation levels, have been studied, providing insights into the non-genotoxic mechanisms of its toxicological effects (Yin et al., 2017).
Photochemical Behavior and Degradation
- Research on the photodegradation of (S)-furalaxyl and its transformation into various photoproducts under different light conditions has been conducted, highlighting the environmental impact of its photolytic fate (Iesce et al., 2004).
properties
Product Name |
(S)-furalaxyl |
---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl (2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m0/s1 |
InChI Key |
CIEXPHRYOLIQQD-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=CO2 |
SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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